molecular formula C19H23NO3 B031961 Oxyfedrine CAS No. 15687-41-9

Oxyfedrine

Cat. No.: B031961
CAS No.: 15687-41-9
M. Wt: 313.4 g/mol
InChI Key: GDYUVHBMFVMBAF-LIRRHRJNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxyfedrine is a vasodilator and a β adrenoreceptor agonist. It is known for its ability to depress the tonicity of coronary vessels, improve myocardial metabolism, and exert positive chronotropic and inotropic effects. This makes it particularly useful in treating conditions like angina pectoris without causing the coronary steal phenomenon .

Safety and Hazards

Oxyfedrine may decrease the antihypertensive activities of certain drugs, such as Aliskiren . It may also increase the risk or severity of hypertension when combined with other drugs, such as Almotriptan .

Biochemical Analysis

Biochemical Properties

Oxyfedrine interacts with β adrenoreceptors, which are proteins involved in various biochemical reactions . As a β adrenoreceptor agonist, this compound binds to these receptors, triggering a series of biochemical reactions that lead to its therapeutic effects .

Cellular Effects

This compound has been found to have significant effects on various types of cells, particularly those in the cardiovascular system . It improves myocardial metabolism, allowing the heart to better sustain hypoxia . It also exerts positive chronotropic and inotropic effects, which means it increases the heart rate and the force of heart muscle contraction respectively .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with β adrenoreceptors . By binding to these receptors, this compound triggers a cascade of events that lead to vasodilation and improved myocardial metabolism .

Metabolic Pathways

Given its role as a β adrenoreceptor agonist, it is likely that this compound interacts with enzymes and cofactors involved in adrenergic signaling .

Transport and Distribution

Given its therapeutic effects on the cardiovascular system, it is likely that this compound is transported and distributed in a manner that allows it to exert its effects on the heart and blood vessels .

Subcellular Localization

Given its role as a β adrenoreceptor agonist, it is likely that this compound localizes to the cell membrane where β adrenoreceptors are located .

Preparation Methods

Oxyfedrine can be synthesized through a Mannich condensation reaction. This involves the reaction of phenylpropanolamine with formaldehyde and 3-acetylanisole. The reaction conditions typically include the use of an acidic catalyst and controlled temperature to ensure the formation of this compound .

Chemical Reactions Analysis

Oxyfedrine undergoes various chemical reactions, including:

Scientific Research Applications

Oxyfedrine has a wide range of scientific research applications:

Comparison with Similar Compounds

Oxyfedrine is unique compared to other vasodilators due to its dual action of improving myocardial metabolism and exerting positive chronotropic and inotropic effects. Similar compounds include:

Properties

IUPAC Name

3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-14(19(22)15-7-4-3-5-8-15)20-12-11-18(21)16-9-6-10-17(13-16)23-2/h3-10,13-14,19-20,22H,11-12H2,1-2H3/t14-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYUVHBMFVMBAF-LIRRHRJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023408
Record name Oxyfedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15687-41-9, 21071-51-2
Record name (-)-Oxyfedrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15687-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxyfedrine [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propiophenone, 3-((beta-hydroxy-alpha-methylphenethyl)amino)-3'-methoxy-, stereoisomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021071512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxyfedrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13398
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oxyfedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXYFEDRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWL616XF1K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Oxyfedrine
Reactant of Route 2
Reactant of Route 2
Oxyfedrine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Oxyfedrine
Reactant of Route 4
Reactant of Route 4
Oxyfedrine
Reactant of Route 5
Oxyfedrine
Reactant of Route 6
Reactant of Route 6
Oxyfedrine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.